molecular formula C13H17NO6S2 B2437411 4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid CAS No. 1025448-55-8

4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid

Cat. No. B2437411
CAS RN: 1025448-55-8
M. Wt: 347.4
InChI Key: RGXRSXFLYAYPGY-UHFFFAOYSA-N
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Description

“4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid” is a chemical compound with the CAS Number: 1025448-55-8 . It has a molecular weight of 347.41 . The IUPAC name for this compound is 4-(methylsulfonyl)-2-({[(E)-2-phenylethenyl]sulfonyl}amino)butanoic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H17NO6S2/c1-21(17,18)9-8-12(13(15)16)14-22(19,20)10-7-11-5-3-2-4-6-11/h2-7,10,12,14H,8-9H2,1H3,(H,15,16)/b10-7+ . This code provides a unique representation of the molecular structure of the compound.


Chemical Reactions Analysis

Specific information about the chemical reactions involving “this compound” was not found in the web search results. For a detailed analysis of chemical reactions, it’s recommended to refer to peer-reviewed papers or technical documents related to this compound .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 347.41 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results .

Scientific Research Applications

Sulfenic Acids and Their Stability

  • Sulfenic Acid Stability: A study on sulfenic acids, which are related to methanesulfonyl compounds, found that these acids are relatively stable in the gas phase. Methanesulfenic acid, generated from compounds like methyl methanethiosulfinate, showed stability, giving rise to thioformaldehyde and water at high temperatures (Lacombe et al., 1996).

Biochemical Reactions Involving Methanesulfonates

  • Methanesulfonyl Fluoride and Acetylcholinesterase: Methanesulfonyl fluoride, a compound related to methanesulfonyl derivatives, is noted for its reaction with acetylcholinesterase to produce a methanesulfonyl enzyme derivative. This indicates the potential of methanesulfonyl-based compounds in biochemical applications (Kitz & Wilson, 1963).

Microbial Metabolism

  • Methanesulfonic Acid in Microbial Metabolism: Research into methanesulfonic acid, closely related to the chemical , reveals its role in the biogeochemical cycling of sulfur. Various aerobic bacteria utilize methanesulfonate as a sulfur source, highlighting its biological relevance (Kelly & Murrell, 1999).

Synthesis and Structural Studies

  • Nimesulide Derivatives Synthesis: A study synthesized derivatives of nimesulide, including compounds with methanesulfonylamino groups, showing the utility of methanesulfonyl derivatives in synthesizing structurally complex molecules (Dey et al., 2016).
  • Indolizidine Synthesis from 4-PSBA: The use of 4-(phenylsulfonyl)butanoic acid (4-PSBA), which shares structural similarities with 4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid, was explored in the synthesis of indolizidines, highlighting the potential of such compounds in complex organic syntheses (Kiddle et al., 1995).

Chemical Reactions and Properties

  • Hydrolysis of Methanesulfonate Esters: A study investigated the hydrolysis of various methanesulfonate esters, demonstrating the chemical behavior of methanesulfonyl derivatives under different pH conditions (Chan et al., 2008).
  • Methanesulfonic Acid in Ring-Opening Reactions: Methanesulfonic acid has been shown to be effective in the reductive ring-opening of O-benzylidene acetals, indicating its role in facilitating specific chemical reactions (Zinin et al., 2007).

Advanced Oxidation Processes

  • Oxidation of Methanesulfinic Acid: A study examined the oxidation reactions of methanesulfinic acid, including the formation of methanesulfonic acid and other products, showcasing the chemical transformations of methanesulfonyl compounds (Flyunt et al., 2001).

Liquid Crystalline Properties

  • Methanesulfonate Salts of Esters of L-Methionine: Research into methanesulfonate salts of esters of L-Methionine revealed their liquid crystalline properties, suggesting potential applications in materials science (Venkatesh et al., 2019).

Mechanism of Action

The mechanism of action for “4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid” was not found in the web search results. The mechanism of action typically refers to how a compound interacts with biological systems, which can be highly specific to the compound and its intended application .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid" . The MSDS will provide comprehensive information about the potential hazards of the compound, as well as safety precautions for handling and storage .

Future Directions

The future directions for “4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid” could not be determined from the web search results. Future directions would typically involve potential applications or research opportunities for the compound .

properties

IUPAC Name

4-methylsulfonyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S2/c1-21(17,18)9-8-12(13(15)16)14-22(19,20)10-7-11-5-3-2-4-6-11/h2-7,10,12,14H,8-9H2,1H3,(H,15,16)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXRSXFLYAYPGY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)CCC(C(=O)O)NS(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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